molecular formula C23H15BrN4O4 B11273601 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11273601
M. Wt: 491.3 g/mol
InChI Key: IMBVXSAYQLROBM-UHFFFAOYSA-N
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Description

The compound 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that features a quinazoline core substituted with a 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine in the presence of a base.

    Bromination of the phenyl ring: The bromination of the phenyl ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide.

    Coupling reactions: The 1,2,4-oxadiazole derivative is then coupled with the quinazoline core through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The oxadiazole ring can be reduced to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium amide or sodium thiolate can be used under basic conditions.

Major Products

    Oxidation: Formation of 7-[3-(3-carboxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione.

    Reduction: Formation of 7-[3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione: has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Material Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The exact mechanism of action of 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and quinazoline moieties are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
  • 7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
  • 7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the bromine atom in 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C23H15BrN4O4

Molecular Weight

491.3 g/mol

IUPAC Name

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15BrN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30)

InChI Key

IMBVXSAYQLROBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O

Origin of Product

United States

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